3-(m-Tolyl)cyclopentanone
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Overview
Description
3-(m-Tolyl)cyclopentanone: is an organic compound with the molecular formula C12H14O It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a meta-tolyl group (3-methylphenyl group) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(m-Tolyl)cyclopentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentanone with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods:
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
3-(m-Tolyl)cyclopentanone undergoes various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
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Reduction:
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Solvent such as ethanol or ether
Products: Corresponding alcohols
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Substitution:
Reagents: Halogens (e.g., bromine, chlorine)
Conditions: Presence of a catalyst or under UV light
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromine in the presence of a catalyst
Major Products:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3-(m-Tolyl)cyclopentanone has several scientific research applications, including:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
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Medicine:
- Explored for its potential therapeutic properties and as a precursor in drug synthesis.
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Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)cyclopentanone involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Cyclopentanone: A simple cyclic ketone without the tolyl substitution.
3-Phenylcyclopentanone: Similar structure but with a phenyl group instead of a tolyl group.
3-(p-Tolyl)cyclopentanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Comparison:
Uniqueness: The presence of the meta-tolyl group in 3-(m-Tolyl)cyclopentanone imparts unique steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules.
Reactivity: The position of the tolyl group (meta vs. para) can affect the compound’s reactivity in substitution and addition reactions.
Applications: The specific substitution pattern can also impact the compound’s suitability for different applications in research and industry.
Properties
IUPAC Name |
3-(3-methylphenyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRAAHWTNDHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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